4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
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Overview
Description
4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C8H8Cl2O4S |
---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
4,5-dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-2-3-14-5-4(9)7(10)15-6(5)8(11)12/h2-3H2,1H3,(H,11,12) |
InChI Key |
SVPNXXAXUVVHMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
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